3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
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Overview
Description
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a chemical compound with a complex structure that includes a chloro-substituted benzamide core and a dimethylamino-substituted phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-(dimethylamino)phenyl)propylamine. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-(dimethylamino)phenyl)benzamide
- N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide
Uniqueness
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is unique due to its specific structural features, such as the combination of a chloro-substituted benzamide core and a dimethylamino-substituted phenylpropyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a chloro group and a dimethylamino-substituted phenyl ring. The presence of these functional groups contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can interact with various receptors, leading to downstream signaling effects that influence cellular responses.
The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the benzamide core facilitates hydrophobic interactions within protein binding pockets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the aniline ring can lead to increased potency against various cancer cell lines. The IC50 values for related compounds often fall within the nanomolar range, indicating strong inhibitory effects on tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Studies on related benzamide derivatives suggest that they can inhibit pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Chloro Substituents : The position and type of halogen substitution can significantly affect the biological activity. For example, ortho-substituted chloro groups enhance potency due to improved hydrophobic interactions .
- Dimethylamino Group : This group is essential for increasing solubility and enhancing binding affinity to target proteins.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating an IC50 value of approximately 15 nM against EGFR-positive cells. This highlights its potential as an anticancer agent targeting specific pathways involved in tumorigenesis .
- Animal Models : In vivo studies have shown that compounds with similar structures can reduce tumor size in murine models when administered at therapeutic doses, supporting their potential utility in cancer therapy .
Properties
IUPAC Name |
3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQAUKQMVLNGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.